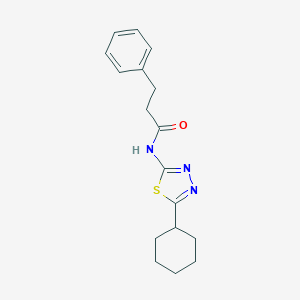![molecular formula C18H25N3O3S B216313 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide](/img/structure/B216313.png)
4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide, also known as ABE-404, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. ABE-404 is a member of the sulfonamide class of compounds and has a unique chemical structure that makes it a promising candidate for various research applications.
作用機序
The mechanism of action of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide involves the inhibition of various enzymes and proteins involved in cell growth and survival. 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has been shown to inhibit the activity of the proteasome, a protein complex that degrades unwanted or damaged proteins in the cell. 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide also inhibits the activity of histone deacetylases, enzymes that regulate gene expression. By inhibiting these enzymes, 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide can induce apoptosis in cancer cells and reduce the accumulation of amyloid-beta in Alzheimer's disease.
Biochemical and Physiological Effects:
4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide induces apoptosis by activating the caspase cascade, a series of proteases that cleave specific proteins and ultimately lead to cell death. In Alzheimer's disease, 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide reduces the accumulation of amyloid-beta by inhibiting the activity of beta-secretase, an enzyme that cleaves amyloid precursor protein to produce amyloid-beta. In Parkinson's disease, 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide protects dopaminergic neurons by inhibiting the activity of monoamine oxidase B, an enzyme that degrades dopamine.
実験室実験の利点と制限
One advantage of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has also been shown to have a high degree of selectivity for its target enzymes and proteins, which minimizes off-target effects. However, one limitation of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the potential side effects of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide and its long-term safety profile.
将来の方向性
There are several potential future directions for research on 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide. One area of interest is the development of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide analogs with improved solubility and bioavailability. Another area of interest is the investigation of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanisms of action of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide and its potential applications in other diseases.
合成法
The synthesis of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide involves a series of chemical reactions starting from 1-adamantylamine and 4-nitrobenzenesulfonyl chloride. The reaction proceeds through the formation of an intermediate which is then treated with sodium borohydride to yield the final product. The synthesis of 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide is relatively simple, and the compound can be obtained in high yield and purity.
科学的研究の応用
4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. In Alzheimer's disease, 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has been shown to reduce the accumulation of amyloid-beta, a protein that forms plaques in the brain, leading to cognitive impairment. In Parkinson's disease, 4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide has been shown to protect dopaminergic neurons, which are the cells that degenerate in Parkinson's disease.
特性
製品名 |
4-({[(1-Adamantylamino)carbonyl]amino}methyl)benzenesulfonamide |
|---|---|
分子式 |
C18H25N3O3S |
分子量 |
363.5 g/mol |
IUPAC名 |
1-(1-adamantyl)-3-[(4-sulfamoylphenyl)methyl]urea |
InChI |
InChI=1S/C18H25N3O3S/c19-25(23,24)16-3-1-12(2-4-16)11-20-17(22)21-18-8-13-5-14(9-18)7-15(6-13)10-18/h1-4,13-15H,5-11H2,(H2,19,23,24)(H2,20,21,22) |
InChIキー |
BFEKMZTXGVIMLC-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
正規SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=C(C=C4)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B216230.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B216231.png)
![2-ethoxy-N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}benzamide](/img/structure/B216233.png)
![Ethyl {4-[(4-methylpiperidin-1-yl)sulfonyl]anilino}(oxo)acetate](/img/structure/B216235.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-iodobenzamide](/img/structure/B216237.png)

![N~1~-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenylbutanamide](/img/structure/B216241.png)

![2-(4-bromophenyl)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B216245.png)
![2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216246.png)
![2-(4-chlorophenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B216247.png)
![2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide](/img/structure/B216248.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3,3-dimethylbutanamide](/img/structure/B216249.png)
![N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B216251.png)